2-chloro-6-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
Description
This compound features a benzamide core substituted with chloro (Cl) and fluoro (F) groups at the 2- and 6-positions of the aromatic ring. The amide nitrogen is linked to a thiophen-2-ylmethyl group, which is further substituted at the 5-position with a furan-2-carbonyl moiety.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO3S/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYJBUHMCCEAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 349.8 g/mol. The compound features a chloro and fluoro group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and inhibitory effects on specific enzymes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results against several cancer cell lines, indicating its ability to inhibit tumor growth effectively. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MiaPaCa2 | 1.32 | Induces apoptosis |
| H1975 (EGFR mutant) | 4.62 | Inhibits EGFR-TK mutation |
| A431 | 2.06 | Strong cytotoxic activity |
The compound exhibited significant cytotoxicity with IC50 values comparable to established anticancer drugs, suggesting it may serve as a lead compound for further development .
Inhibition of Protein Kinases
The compound has also been studied for its inhibitory effects on various protein kinases, including the epidermal growth factor receptor (EGFR). Its structural components allow it to interact with the ATP binding site of kinases, leading to effective inhibition:
- EGFR : IC50 values range from 1.12–15.4 nM against resistant cell lines.
- PDGFR and VEGFR : The compound demonstrated moderate inhibition, suggesting a broader spectrum of action against different cancer types .
Case Studies
Several case studies have provided insights into the efficacy and safety profile of this compound:
- In Vitro Study on MiaPaCa2 Cells : The study reported that treatment with the compound led to cell cycle arrest and apoptosis induction, confirming its potential as an effective therapeutic agent against pancreatic cancer .
- EGFR Mutant Cell Line Analysis : In a comparative study involving resistant cell lines, the compound showed superior efficacy compared to gefitinib, a standard treatment for EGFR-mutant cancers. This highlights its potential as an alternative treatment option .
Comparison with Similar Compounds
Substituent Variations and Bioactivity
Key Observations :
- The target compound ’s furan-thiophene hybrid side chain distinguishes it from nitrothiazole (compound 86) and trifluoropropoxy (patent compound) derivatives. This may enhance π-π stacking or hydrogen-bonding interactions in biological targets .
- Compound 86’s nitrothiazole group correlates with antimicrobial activity, while the target compound’s furan-thiophene moiety could modulate solubility or target selectivity .
Physicochemical and Structural Properties
- Compound 86 : NMR data (δ 8.83 ppm for aromatic protons) and HRMS confirm purity and stability .
- Crystal Structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide : Dihedral angles (63.54° between thiophene and morpholine) and hydrogen-bonded chains suggest solid-state stability .
Key Insight : The furan carbonyl in the target compound may increase polarity compared to morpholine or trifluoropropoxy analogues, influencing pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
